2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
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Overview
Description
2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that features a fluorophenoxy group, a phenyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenoxy group: This step might involve nucleophilic aromatic substitution reactions.
Amidation: The final step could involve the formation of the amide bond through reactions between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or oxazole rings.
Reduction: Reduction reactions could target the amide group or other functional groups.
Substitution: Various substitution reactions could occur, especially involving the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
- 2-(4-bromophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
- 2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide might confer unique properties such as increased metabolic stability, altered electronic effects, and specific interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C18H15FN2O3 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C18H15FN2O3/c1-12(23-15-9-7-14(19)8-10-15)18(22)20-17-11-16(21-24-17)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,22) |
InChI Key |
YGUWLHRSSZPCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=NO1)C2=CC=CC=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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